molecular formula C15H17NO2 B2610489 1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxyphenyl]ethanone CAS No. 928708-02-5

1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxyphenyl]ethanone

Cat. No.: B2610489
CAS No.: 928708-02-5
M. Wt: 243.306
InChI Key: LNMFGQSKWMTTJS-UHFFFAOYSA-N
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Description

1-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methoxyphenyl]ethanone (CAS 928708-02-5) is a synthetic organic compound with the molecular formula C₁₅H₁₇NO₂ and a molar mass of 243.3 g/mol . Its structure features a central acetophenone moiety substituted with a methoxy group at the 4-position and a 2,5-dimethylpyrrole ring at the 3-position of the benzene ring.

Properties

IUPAC Name

1-[3-(2,5-dimethylpyrrol-1-yl)-4-methoxyphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-10-5-6-11(2)16(10)14-9-13(12(3)17)7-8-15(14)18-4/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMFGQSKWMTTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=CC(=C2)C(=O)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxyphenyl]ethanone typically involves the reaction of 2,5-dimethylpyrrole with 4-methoxybenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxyphenyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxyphenyl]ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxyphenyl]ethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Ethanone Derivatives

Compound Name (CAS/Ref.) Molecular Formula Key Substituents Molar Mass (g/mol)
Target compound C₁₅H₁₇NO₂ 4-Methoxyphenyl, 3-(2,5-dimethylpyrrole) 243.3
Compound 22 C₂₅H₂₂N₄O₃S 4-Nitrophenyl, triazole-thioether, 4-methoxyphenylamine 482.5
Compound 23 C₂₄H₂₂N₄O₃S 4-Hydroxyphenyl, triazole-thioether, 4-methoxyphenylamine 468.5
Compound 24 C₂₉H₂₄N₄OS 2-Naphthyl, triazole-thioether, 4-methoxyphenylamine 476.6
1-(4-Methoxyphenyl)pyrazole derivative C₁₇H₁₆FN₃O 4-Fluorophenyl, 4-methoxyphenyl, dihydropyrazole 297.3
Trifluoromethyl-naphthyl derivative C₂₅H₂₂F₃N₃OS₂ 2-Naphthyl, pyrimidine-thioether, trifluoromethyl 501.6

Key Observations :

  • Electron-Withdrawing vs. Donor Groups: The target compound’s methoxy and pyrrole groups are electron-donating, contrasting with nitro (Compound 22) or trifluoromethyl (Compound in ) substituents, which are electron-withdrawing. This difference may influence solubility, dipole moments, and reactivity in substitution reactions .
  • Heterocyclic Diversity : While the target compound uses a pyrrole ring, analogs employ triazoles (Compounds 22–24), pyrazoles (), or pyrimidines (). These heterocycles modulate steric bulk and hydrogen-bonding capacity, critical for target binding in bioactive molecules .

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

Compound Name (CAS/Ref.) Melting Point (°C) Synthesis Yield (%) Notable Spectral Data (IR/NMR)
Target compound Not reported Not reported Not provided
Compound 22 169–170 88 IR: NH (3331 cm⁻¹), C=O (1689 cm⁻¹); NMR: δ 8.34 (Ar-H)
Compound 23 198–199 84 IR: OH (3420 cm⁻¹), C=O (1676 cm⁻¹)
Compound 24 154–155 91 IR: NH (3325 cm⁻¹), C=O (1682 cm⁻¹)
Compound 25 163–164 96 IR: C=O (1720 cm⁻¹, acetamide)

Key Observations :

  • Melting Points : The target compound lacks reported data, but analogs with polar groups (e.g., hydroxyl in Compound 23) show higher melting points (~198°C) due to hydrogen bonding, whereas naphthyl derivatives (Compound 24) exhibit lower melting points (~154°C) .
  • Synthetic Efficiency : Yields for triazole-thioether analogs (Compounds 22–24) range from 84–96%, suggesting robust synthetic routes (e.g., nucleophilic substitution or coupling reactions) . The absence of data for the target compound precludes direct comparison.

Table 3: Reported Bioactivities of Analogous Compounds

Compound Name (CAS/Ref.) Biological Activity Mechanism/Relevance
Target compound Not reported N/A
Compounds 12 & 13 (Pyrazole derivatives) Potent E. coli FabH inhibitors (IC₅₀ ~ μM) Antibacterial agents targeting fatty acid synthesis
Compound 22 Antioxidant and anticancer potential Thioether-linked triazoles enhance redox activity
Trifluoromethyl-naphthyl derivative Not explicitly stated Structural complexity suggests drug design potential

Key Observations :

  • Antibacterial Potential: Pyrazole derivatives (e.g., Compound 12 in ) inhibit FabH, a key enzyme in bacterial lipid biosynthesis.
  • Antioxidant Activity : Compound 22’s triazole-thioether scaffold demonstrates radical-scavenging capacity, possibly due to sulfur’s redox activity. The target compound lacks sulfur, which may limit analogous antioxidant effects .

Biological Activity

1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxyphenyl]ethanone is a pyrrole-derived compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of the compound's synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of 1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxyphenyl]ethanone typically involves the reaction of 2,5-dimethylpyrrole with 4-methoxybenzoyl chloride under basic conditions. This reaction is facilitated by bases such as triethylamine or pyridine, leading to the formation of the desired ketone product. Purification methods include recrystallization or column chromatography.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing pyrrole moieties exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, demonstrating their potential as antibacterial agents .

Anticancer Activity

The anticancer properties of 1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxyphenyl]ethanone have been explored through in vitro studies against several cancer cell lines. Notably, it has shown promising antiproliferative effects against human cervical cancer cells (HeLa) with IC50 values indicating significant cytotoxicity. The mechanism behind this activity may involve the inhibition of specific protein kinases involved in cell signaling pathways .

Research Findings

Recent studies have highlighted the unique structural features of this compound that contribute to its biological activity:

  • Mechanism of Action : The compound is believed to inhibit certain enzymes or receptors critical for cancer cell proliferation. This may include interactions with protein kinases that are essential in signaling pathways related to cell growth and survival.
  • Case Studies : In a study assessing various pyrrole derivatives, 1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxyphenyl]ethanone exhibited enhanced cytotoxicity compared to other derivatives due to its specific substitution pattern on the pyrrole ring .

Comparative Analysis

To better understand the biological activity of 1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxyphenyl]ethanone, a comparison with similar compounds is useful:

Compound NameStructure CharacteristicsBiological Activity
1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanoneDifferent substitution patterns on the pyrrole ringModerate antimicrobial activity
5-(4-pyrrol-1-ylphenyl)-1,3,4-oxadiazole-2-thiolContains oxadiazole moietyHigh antimycobacterial activity (MIC 16 μg/mL)
1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxyphenyl]ethanoneUnique dimethyl and methoxy substitutionsSignificant anticancer and antimicrobial properties

Q & A

Q. What are the common synthetic routes for preparing 1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxyphenyl]ethanone?

The synthesis typically involves condensation reactions between substituted pyrroles and methoxy-substituted acetophenone derivatives. For example, analogous compounds (e.g., pyrazoline derivatives) are synthesized via refluxing chalcone precursors with hydrazine derivatives in acidic media, followed by purification via recrystallization (82% yield reported for similar structures) . Key steps include:

  • Reagent selection : Use of acetic acid as a solvent and catalyst for cyclization.
  • Purification : Ethanol or DMF for recrystallization to obtain high-purity crystals.
  • Validation : Melting point analysis (e.g., 409 K in related studies) and spectroscopic confirmation (IR, NMR) .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. The process involves:

  • Crystal growth : Slow evaporation of DMF or ethanol solutions to obtain diffraction-quality crystals .
  • Data collection : Using a Bruker APEXII CCD diffractometer (λ = Mo Kα, 100 K) to measure unit cell parameters (e.g., monoclinic P2₁/c space group) and refine atomic coordinates .
  • Software : SHELX programs for structure solution (SHELXD) and refinement (SHELXL), ensuring accuracy in bond lengths (e.g., C–C = 1.48–1.52 Å) and angles .
  • Validation : R-factor < 0.05 and wR-factor < 0.10 for reliable structural models .

Advanced Research Questions

Q. How do computational methods like DFT contribute to understanding the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP functional) are used to:

  • Optimize geometry : Compare computed bond lengths/angles with experimental SCXRD data to validate structural accuracy .
  • Electron density analysis : Map HOMO-LUMO orbitals to predict reactivity (e.g., electrophilic regions near the pyrrole ring).
  • Thermochemistry : Calculate atomization energies (average deviation ±2.4 kcal/mol) and ionization potentials to assess stability .
  • Benchmarking : Cross-check with Hartree-Fock or MP2 methods to resolve discrepancies in correlation energy (<5% error) .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

Contradictions (e.g., NMR vs. SCXRD) are addressed via:

  • Multi-technique validation : Combine 1H^1 \text{H}/13C^{13}\text{C} NMR, IR, and mass spectrometry to confirm functional groups and connectivity .
  • Hydrogen bonding analysis : Use SCXRD to identify intermolecular interactions (e.g., C–H···O/N) that may affect NMR chemical shifts .
  • Dynamic effects : Variable-temperature NMR to study conformational flexibility (e.g., rotation of methoxy groups) .
  • DFT-assisted interpretation : Simulate NMR spectra using Gaussian09 and compare with experimental data to resolve ambiguities .

Q. How can the compound’s bioactivity be evaluated against microbial pathogens?

Methodologies include:

  • Antimicrobial assays : Minimum Inhibitory Concentration (MIC) testing using broth microdilution (e.g., against S. aureus or E. coli) .
  • Mechanistic studies :
    • Enzyme inhibition : Assess interaction with microbial enzymes (e.g., dihydrofolate reductase) via kinetic assays .
    • Membrane disruption : Fluorescence microscopy with propidium iodide to detect cell wall damage .
  • Synergistic effects : Combine with standard antibiotics (e.g., ampicillin) to evaluate potency enhancement .

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